molecular formula C63H70O7 B043631 p-Ethylcalix[7]arene CAS No. 122002-00-0

p-Ethylcalix[7]arene

Cat. No. B043631
M. Wt: 939.2 g/mol
InChI Key: KSIOLCZRPFHBDG-UHFFFAOYSA-N
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Description

p-Ethylcalix7arene is a type of calixarene . Calixarenes are a class of macrocyclic compounds that have found widespread use across many research areas due to their synthetic versatility, controllable conformation, and the presence of cavities or clefts for tailorable guest binding .


Synthesis Analysis

Although specific synthesis methods for p-Ethylcalix7arene were not found, calixarenes in general are synthesized in the presence of base-catalyzed electrophilic aromatic substitutions via condensation of p-tert-butyl phenol with formaldehyde . For example, p-methylcalix7arene and p-ethylcalix7arene have been isolated in comparable yield from p-ethylphenol .


Molecular Structure Analysis

The molecular structure of calixarenes, including p-Ethylcalix7arene, is fascinating. The calix6arene molecule assumes a 1,2,3-alternate conformation with all OH groups at the upper rim engaged in H-bonds with pyridine molecules . The calix4arene scaffold is an extremely versatile supramolecular platform .


Chemical Reactions Analysis

The chemistry of arenes is enormously rich and diversified . Many different approaches to the synthesis of arenes, which are based on different classes of reactions, have been developed . The classical electrophilic aromatic substitution has been one of the most thoroughly studied organic reactions .


Physical And Chemical Properties Analysis

p-Ethylcalix7arene is a white solid melting above 300 °C . More detailed physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

  • Selective Supramolecular Receptors for Anions : 2,3-ethylene-bridged p-tert-butyldihomooxacalix[4]arenes demonstrate significant selectivity and affinity for iodine, making them effective in designing new selective supramolecular receptors for anions (Lin An et al., 2018).

  • NMR Spectroscopy in Chemical Analysis : The ethyl lactate derivative of p-tert-butylcalix[4]arene can differentiate NMR spectra of 3,5-dinitrobenzoyl derivatives of amino acids methyl esters due to inclusion phenomena inside the molecule (G. Uccello-Barretta et al., 2007).

  • Drug Delivery Platforms : Polyoxyethylated tert-butylcalix[4]arenes exhibit excellent in vitro biocompatibility and favorable physicochemical characteristics, highlighting their potential as drug delivery platforms (D. Momekova et al., 2012).

  • Synthesis of New Chemical Structures : The study of the hydrophobic cavity of calix[4]arene extended by "upper rim" functionalization leads to the synthesis of ethyl and p-benzylcalix[4]arenes (A. Arduini et al., 1992).

  • Polyethylene Production : A new chromium(III)/p-tert-butylcalix[4]arene/alkylaluminum catalyst system effectively produces low molecular weight polyethylene with high crystallinity without using molecular hydrogen as a molecular weight reducer (Chen-Pao Huang et al., 2004).

  • Molecular Receptors in Drug Discovery : Calix[4]arene derivatives show promise as molecular receptors with mixed ligating functional groups, beneficial for drug discovery and development (E. Collins et al., 1989).

  • Fluorescent Calixarenes in Biomedical Applications : Fluorescent calixarenes have been used in various applications, from molecular sensors to smart materials, for bioimaging, drug delivery, and bioapplications (R. Kumar et al., 2019).

Future Directions

Calixarenes, including p-Ethylcalix7arene, have shown great potential in medicinal chemistry due to their unique physicochemical properties and a wide range of biological activities . They have been the subject of numerous studies to investigate their biological activities . Especially in recent years, the anticancer activity of various calixarene derivatives has been reported . Therefore, the future direction could be the development of new potent anticancer agents with fewer side effects .

properties

IUPAC Name

5,11,17,23,29,35,41-heptaethyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-43,44,45,46,47,48,49-heptol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H70O7/c1-8-36-15-43-29-45-17-37(9-2)19-47(58(45)65)31-49-21-39(11-4)23-51(60(49)67)33-53-25-41(13-6)27-55(62(53)69)35-56-28-42(14-7)26-54(63(56)70)34-52-24-40(12-5)22-50(61(52)68)32-48-20-38(10-3)18-46(59(48)66)30-44(16-36)57(43)64/h15-28,64-70H,8-14,29-35H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIOLCZRPFHBDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)CC)CC7=C(C(=CC(=C7)CC)CC8=C(C(=CC(=C8)CC)C2)O)O)O)CC)CC)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H70O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101098108
Record name 5,11,17,23,29,35,41-Heptaethyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(43),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27,29,31(45),33,35,37(44),39,41-heneicosaene-43,44,45,46,47,48,49-heptol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101098108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

939.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Ethylcalix[7]arene

CAS RN

122002-00-0
Record name 5,11,17,23,29,35,41-Heptaethyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(43),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27,29,31(45),33,35,37(44),39,41-heneicosaene-43,44,45,46,47,48,49-heptol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122002-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,11,17,23,29,35,41-Heptaethyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(43),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27,29,31(45),33,35,37(44),39,41-heneicosaene-43,44,45,46,47,48,49-heptol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101098108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JL Atwood, MJ Hardie, CL Raston, CA Sandoval - Organic Letters, 1999 - ACS Publications
p-Benzylcalix[5]arene and p-benzylcalix[7]arene are formed on ultrahigh intensity grinding (UHIG) of p-benzylcalix[6 or 8]arenes in the presence of KOH and molecular sieves (4 Å), and …
Number of citations: 36 pubs.acs.org
C Gaeta, T Caruso, M Mincolelli, F Troisi, E Vasca… - Tetrahedron, 2008 - Elsevier
Water-soluble p-sulfonatocalix[7]arene 1 has been synthesized in good yield through standard procedures and its conformational preferences have been investigated by Monte Carlo …
Number of citations: 37 www.sciencedirect.com
C Gaeta, C Talotta, F Farina, G Campi… - … A European Journal, 2012 - Wiley Online Library
The shaping of a calix[7]arene macrocycle into cone‐like structure 3, through exhaustive alkylation of doubly bridged calix[7]arene derivative 2 with bulky groups, has been investigated. …
C Talotta, C Gaeta, A Soriente, M De Rosa… - Calixarenes and …, 2016 - Springer
This chapter deals with those members of the calix[n]arene family having a number n of aryl rings ranging from 7 to 20, which have been defined as the “large” calixarenes. In particular, …
Number of citations: 6 link.springer.com
CD Gutsche - Calixarenes: A Versatile Class of Macrocyclic …, 1990 - Springer
The chemistry of crown ethers and cyclodextrins has developed in a remarkable fashion during the past 25 years largely because of the ready accessibility of these compounds-through …
Number of citations: 18 link.springer.com
M Perrin, D Oehler - Calixarenes: A Versatile Class of Macrocyclic …, 1991 - Springer
The fact that 4, 6 or 8 molecules of eg p-tert-butylphenol react under certain conditions in a batch procedure with 4, 6 or 8 molecules of formaldehyde to form a single cyclic oligomer, a …
Number of citations: 5 link.springer.com
M Martino, P Neri - Mini-Reviews in Organic Chemistry, 2004 - ingentaconnect.com
Calix[7]arenes, of intermediate size between the corresponding hexamers and octamers, are of comparable interest for the synthesis of molecular receptors for medium-sized guests. At …
Number of citations: 16 www.ingentaconnect.com

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